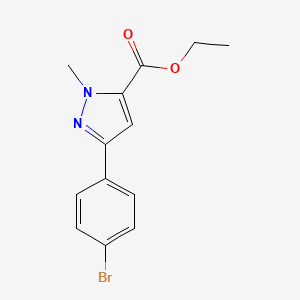

Ethyl 3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate

Description

Molecular Classification and Nomenclature

This compound belongs to the pyrazole carboxylate ester class, characterized by:

- Pyrazole core : A heterocyclic ring with nitrogen atoms at positions 1 and 2.

- Substituents :

- Position 1 : Methyl group (-CH₃), contributing to steric bulk and electronic effects.

- Position 3 : 4-Bromophenyl group (-C₆H₄Br), introducing aromaticity and electron-withdrawing bromine substituents.

- Position 5 : Ethyl ester (-COOEt), enabling further derivatization (e.g., hydrolysis to carboxylic acids).

The IUPAC name prioritizes substituents in descending order of priority (bromo > methyl > ester), following Cahn-Ingold-Prelog rules.

Historical Context in Heterocyclic Chemistry

Pyrazoles have been central to synthetic organic chemistry since their first synthesis in the late 19th century. Ludwig Knorr’s 1883 work on pyrazole derivatives laid the foundation, while Hans von Pechmann later developed methods utilizing acetylene and diazomethane. Modern pyrazole synthesis often employs cross-coupling reactions (e.g., Suzuki-Miyaura) or cycloaddition strategies. The bromophenyl group in this compound suggests potential applications in medicinal chemistry, aligning with trends in drug discovery where halogenated aryl groups enhance bioactivity.

Position in Pyrazole-Based Compound Classification

This compound is classified among aryl-substituted pyrazole carboxylates , a subset of pyrazoles with diverse synthetic and pharmacological relevance. Key structural features include:

| Feature | Description |

|---|---|

| Core Structure | Pyrazole ring with adjacent nitrogens (positions 1 and 2). |

| Electron-Withdrawing Groups | Bromine in the 4-bromophenyl group reduces electron density, influencing reactivity. |

| Functional Group | Ethyl ester enables hydrolysis to carboxylic acids for further functionalization. |

Such substituents position the compound as a precursor for bioactive molecules, akin to celecoxib or sildenafil, which utilize pyrazole scaffolds.

Chemical Registry and Identification Parameters

| Parameter | Value |

|---|---|

| CAS RN | 618 |

Properties

IUPAC Name |

ethyl 5-(4-bromophenyl)-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCYDDVLOLQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801194749 | |

| Record name | Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-50-1 | |

| Record name | Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of 2,4-Dioxovalerate with 4-Bromophenylhydrazine

General Procedure and Optimization

The most widely reported synthesis involves cyclocondensation of 2,4-dioxovalerate with 4-bromophenylhydrazine under acidic conditions. Key steps include:

- Reaction Setup : Combine 2,4-dioxovalerate (1 equiv), 4-bromophenylhydrazine (1.2 equiv), and catalytic HCl (12 M) in ethanol.

- Heating : Reflux at 78°C for 10–12 hours.

- Work-Up : Concentrate under reduced pressure, purify via silica gel chromatography (petroleum ether/diethyl ether 7:3).

Data Table 1: Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Starting Material | 2,4-Dioxovalerate |

| Hydrazine Derivative | 4-Bromophenylhydrazine |

| Catalyst | HCl (12 M) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Time | 10–12 hours |

| Yield | 34% |

Oxidation of Dihydro-Pyrazole Intermediates

Two-Step Synthesis via Dihydro Precursors

Patent WO2021096903A1 describes a method involving oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate:

- Step 1 : Synthesize the dihydro intermediate via cyclization of hydrazine with α,β-unsaturated ketones.

- Step 2 : Oxidize using potassium persulfate (1.3–1.7 eq) in acetonitrile with sulfuric acid catalysis.

Data Table 2: Oxidation Conditions

| Parameter | Value |

|---|---|

| Oxidizing Agent | Potassium Persulfate |

| Catalyst | Sulfuric Acid |

| Solvent | Acetonitrile |

| Temperature | 60–80°C |

| Time | 6–8 hours |

| Yield | 75–80% |

Regiocontrolled Synthesis Using Trichloromethyl Enones

Novel Three-Component Approach

A regioselective method from ACS Omega employs trichloromethyl enones as precursors:

- Reaction Components : Trichloromethyl enone, methylhydrazine, and 4-bromophenylboronic acid.

- Conditions : One-pot reaction in methanol at 60°C for 8 hours.

- Key Feature : The trichloromethyl group is hydrolyzed in situ to yield the carboxyethyl moiety.

Data Table 3: Regioselective Parameters

| Parameter | Value |

|---|---|

| Starting Material | Trichloromethyl Enone |

| Nucleophile | Methylhydrazine |

| Coupling Reagent | 4-Bromophenylboronic Acid |

| Solvent | Methanol |

| Temperature | 60°C |

| Yield | 52–83% |

Comparative Analysis of Methodologies

Yield and Practical Considerations

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Cyclocondensation | 34% | Lab-scale | Moderate |

| Oxidation | 75–80% | Industrial | High |

| Regiocontrolled | 52–83% | Lab-scale | Low |

Solvent and Catalyst Impacts

- Ethanol vs. Acetonitrile : Ethanol simplifies purification but limits temperature control, whereas acetonitrile enables higher yields in oxidation reactions.

- Acid Catalysis : HCl promotes cyclization but may require neutralization steps, increasing post-reaction processing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts such as palladium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

Substitution: Derivatives with various functional groups replacing the bromine atom.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate is recognized as a crucial intermediate in the synthesis of several pharmaceuticals. Its applications include:

- Anti-inflammatory Agents : The compound has shown potential in the development of drugs aimed at reducing inflammation, which is pivotal in treating conditions such as arthritis and other inflammatory diseases.

- Analgesics : Research indicates that derivatives of this compound can lead to effective pain-relieving medications, enhancing therapeutic options for patients suffering from chronic pain conditions .

Agricultural Chemistry

In the realm of agrochemicals, this compound plays a significant role:

- Pesticide Development : this compound is utilized in formulating pesticides that target specific pests while minimizing environmental impact. Its selective toxicity makes it an attractive candidate for developing safer agricultural practices .

- Herbicides : The compound contributes to the formulation of herbicides that effectively control unwanted vegetation without harming crops, thus supporting sustainable agricultural practices .

Material Science

The unique properties of this compound have led to its exploration in material science:

- Novel Materials : Researchers are investigating its potential in creating polymers and coatings that exhibit enhanced durability and resistance to environmental stressors. This application is particularly relevant in industries requiring robust materials capable of withstanding harsh conditions .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool:

- Enzyme Interaction Studies : It is used to investigate enzyme interactions and metabolic pathways, which are crucial for understanding biological processes and disease mechanisms. This application aids researchers in elucidating complex biochemical pathways and developing targeted therapies .

Analytical Chemistry

This compound also finds utility in analytical chemistry:

- Standard Reference Material : The compound is employed as a standard reference material in various analytical methods. Its consistent properties ensure accuracy and reliability when quantifying similar compounds in different samples .

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Pharmaceutical Applications | Demonstrated anti-inflammatory properties comparable to existing medications. |

| Study B | Agrochemical Formulations | Developed a new herbicide with reduced environmental impact. |

| Study C | Material Science Innovations | Created a polymer blend with enhanced resistance to UV degradation. |

These case studies underscore the compound's potential across diverse fields, highlighting its importance as a versatile research tool.

Mechanism of Action

The mechanism by which Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Core

Methyl 3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate

- Structure : Methyl ester (vs. ethyl) at position 4.

- Molecular Formula : C₁₂H₁₁BrN₂O₂.

- Molecular Weight : 295.13 g/mol.

- However, its compact structure may enhance crystallinity, as suggested by its CAS entry (1525041-09-1) .

Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

- Structure: Amino group at position 5 and ester at position 4.

- Molecular Formula : C₁₂H₁₂BrN₃O₂.

- Molecular Weight : 310.15 g/mol.

- Key Differences: The amino group introduces hydrogen-bonding capability, improving solubility in polar solvents.

Ethyl 5-(4-Bromophenyl)-1H-pyrazole-4-carboxylate

- Structure: No methyl group at position 1; ester at position 4.

- Molecular Formula : C₁₂H₁₁BrN₂O₂.

- Molecular Weight : 295.13 g/mol.

- Key Differences : The absence of the methyl group at N1 reduces steric hindrance, possibly increasing metabolic susceptibility. The ester repositioning may affect intermolecular interactions in crystal packing .

Halogen and Functional Group Modifications

Ethyl 3-(4-Chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate

- Structure : Chlorine substituent (vs. bromine) and a 2-oxo-2-phenylethyl group at position 1.

- Key Differences : Chlorine’s lower electronegativity and smaller atomic radius reduce polarizability compared to bromine. The ketone-containing side chain introduces additional polarity, impacting solubility and bioactivity .

1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (Oxadiazole Derivative)

- Structure : Oxadiazole core (vs. pyrazole) with bromophenyl and chlorophenyl groups.

- The pyrazole-based target compound may exhibit distinct pharmacokinetics due to core rigidity differences .

Heterocyclic and Ester Variations

Ethyl 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylate

- Structure : 2-Furyl group (vs. bromophenyl) at position 3.

- This substitution shifts applications toward catalysis or optoelectronics .

Comparative Data Table

Structural Impact on Properties

- Lipophilicity : Ethyl esters (e.g., target compound) exhibit higher logP values than methyl analogues, favoring blood-brain barrier penetration .

- Solubility: Amino or ketone groups enhance aqueous solubility but may reduce membrane permeability .

- Bioactivity : Bromine’s halogen bonding is critical in receptor-ligand interactions, while oxadiazole derivatives highlight core-dependent activity .

Biological Activity

Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate, a compound with the CAS number 618070-50-1, is a member of the pyrazole family known for its diverse biological activities. This compound has garnered attention in pharmaceutical and agricultural research due to its potential applications in drug development and agrochemical formulations. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C13H13BrN2O2

- Molecular Weight : 309.16 g/mol

- Structure : The compound features a pyrazole ring substituted with a bromophenyl group and an ethyl carboxylate moiety.

1. Anticancer Activity

This compound has shown promising anticancer properties in several studies:

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MDA-MB-231). For instance, one study reported IC50 values ranging from 2.43 to 14.65 µM against these cell lines, indicating moderate to high potency .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 4.98–14.65 |

| MDA-MB-231 | 2.43–7.84 |

- Mechanism of Action : The compound may induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly, which are critical processes for cell division and survival .

2. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Studies have highlighted the ability of pyrazole derivatives to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

3. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

- Monoamine Oxidase Inhibition : Some pyrazole derivatives have demonstrated inhibitory effects on monoamine oxidase (MAO), which is significant for developing antidepressant medications .

Case Study 1: Antitumor Efficacy

In a recent study, this compound was evaluated alongside other pyrazole derivatives for their antitumor efficacy. The results indicated that compounds with electron-donating groups exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups . This study underscores the importance of structural modifications in optimizing biological activity.

Case Study 2: Agricultural Applications

The compound has been explored for its potential use in agrochemicals. Research shows that it can be formulated into pesticides that effectively target specific pests while minimizing environmental impact. This dual functionality makes it a valuable candidate for sustainable agricultural practices .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters. For example, analogous pyrazole derivatives are synthesized via cyclization of ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol, followed by alkylation or bromination steps . Optimization may include adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst use (e.g., acetic acid for cyclization). Purity can be enhanced by recrystallization from ethanol or column chromatography using silica gel .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Quest), and structures are solved via direct methods using SHELXS or SHELXD . Refinement with SHELXL incorporates hydrogen bonding and thermal displacement parameters. Visualization and analysis tools like Mercury CSD 2.0 aid in identifying packing motifs and intermolecular interactions . For example, the ethyl ester group often participates in C–H···O hydrogen bonds, stabilizing the lattice .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR : and NMR confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm).

- IR : Stretching frequencies for ester carbonyl (C=O, ~1700 cm) and pyrazole ring (C=N, ~1600 cm).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 337.02 for CHBrNO).

Contradictions between experimental and theoretical spectra (e.g., DFT-calculated IR) may arise from solvent effects or crystal packing. Cross-validation with SCXRD data resolves such discrepancies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be applied to predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates molecular electrostatic potential (MEP), frontier orbitals (HOMO-LUMO gaps), and Mulliken charges. For example, the bromophenyl group exhibits electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilic reactivity at the pyrazole C-4 position . Solvent effects (e.g., polarizable continuum models) refine predictions for reaction pathways in DMSO or ethanol .

Q. What strategies address inconsistencies in crystallographic data, such as disorder or twinning?

- Disorder : Use PART instructions in SHELXL to model split positions for flexible groups (e.g., ethyl ester).

- Twinning : Apply TWIN/BASF commands in refinement. For example, a 180° rotation twin law may resolve overlapping reflections in monoclinic systems .

- Validation : Check R-factor convergence (<5%), ADDSYM alerts in PLATON, and Hirshfeld surface analysis to detect missed symmetry .

Q. How do substituents (e.g., bromophenyl vs. chlorophenyl) influence biological activity, and what assays validate these effects?

The bromine atom enhances lipophilicity (logP) and π-stacking in enzyme binding pockets. Comparative studies with chlorophenyl analogs (e.g., IC in kinase inhibition assays) reveal halogen-specific interactions. In vitro cytotoxicity assays (MTT) and molecular docking (AutoDock Vina) correlate structural features with activity . For example, bulkier bromine may hinder rotation, stabilizing ligand-receptor complexes .

Q. What are the environmental and safety considerations for handling this compound, given limited toxicological data?

While specific toxicity data are unavailable, structural analogs (e.g., ethyl pyrazole carboxylates) suggest moderate acute toxicity (LD > 500 mg/kg in rodents). Use fume hoods for synthesis, and avoid inhalation/contact. Waste disposal should follow EPA guidelines for halogenated organics: incineration with scrubbers for Br emission control .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.